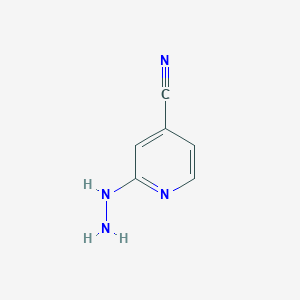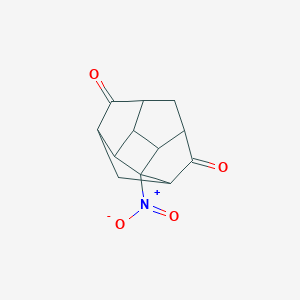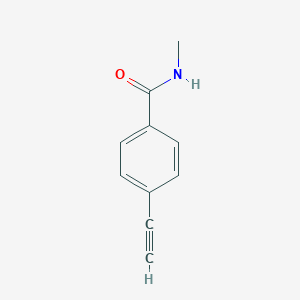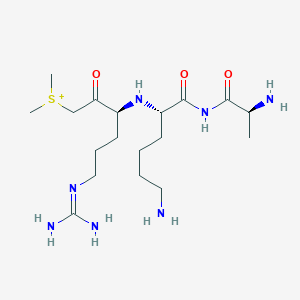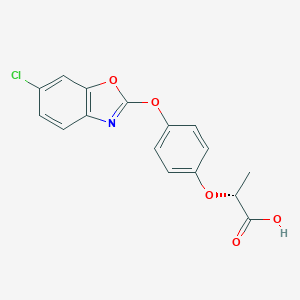
2-Phenoxyphenethylamine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular weight of 2-Phenoxyphenethylamine is 213.28 . The SMILES string representation is NCCc1ccccc1Oc2ccccc2 .Physical And Chemical Properties Analysis
2-Phenoxyphenethylamine is a solid . It is a colorless to pale yellow liquid with an aromatic flavor . It is soluble in most organic solvents . It has a melting point of about -39 degrees Celsius and a boiling point of about 221 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2-Phenoxyphenethylamine plays a significant role in medicinal chemistry. Open-chain, flexible alicyclic amine derivatives of this motif are enumerated in key therapeutic targets . This compound is used in the discovery of new bioactive 2-phenethylamines .
Ligands
In the field of chemistry, ligands are ions or molecules that bind to a central metal atom to form a coordination complex. 2-Phenoxyphenethylamine is used as a ligand in various chemical reactions .
Adrenoceptors
Adrenoceptors, also known as adrenergic receptors, are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine (noradrenaline) and epinephrine (adrenaline) produced by the body, but also many medications. 2-Phenoxyphenethylamine is used in the study of these receptors .
Dopamine Receptor
Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors. 2-Phenoxyphenethylamine is used in the study of dopamine receptors .
Monoamine Oxidase (MAO)
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines. They are found bound to the outer membrane of mitochondria in most cell types in the body. 2-Phenoxyphenethylamine is used in the study of MAOs .
Sigma Receptors
Sigma receptors are a set of proteins located in the endoplasmic reticulum. Sigma-1 receptors are chaperone proteins at the ER-mitochondrion interface. They modulate the mitochondrial function and they play a role in cellular survival, neuroplasticity, and neuroprotection. 2-Phenoxyphenethylamine is used in the study of sigma receptors .
Safety and Hazards
Wirkmechanismus
Target of Action
2-Phenoxyphenethylamine, also known as 2-(2-phenoxyphenyl)ethanamine, is a compound that has been studied in the field of medicinal chemistry . . It is part of the 2-phenethylamine class of compounds, which are known to interact with various receptors such as adrenoceptors, dopamine receptors, and others .
Mode of Action
Phenethylamines, in general, are known to regulate monoamine neurotransmission by binding to trace amine-associated receptor 1 (taar1) and inhibiting vesicular monoamine transporter 2 (vmat2) in monoamine neurons .
Biochemical Pathways
Phenethylamines are known to play a critical role in dopaminergic neurons, which are involved in voluntary movement, stress, and mood .
Result of Action
Phenethylamines are known to play a central role in dopaminergic neurons, which are involved in voluntary movement, stress, and mood .
Eigenschaften
IUPAC Name |
2-(2-phenoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-11-10-12-6-4-5-9-14(12)16-13-7-2-1-3-8-13/h1-9H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUNHSMQAVTNLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393745 | |
| Record name | 2-Phenoxyphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyphenethylamine | |
CAS RN |
118468-16-9 | |
| Record name | 2-Phenoxyphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B40461.png)
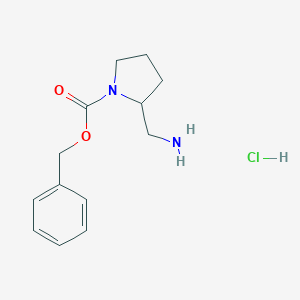



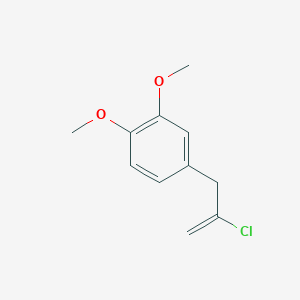
![{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid](/img/structure/B40476.png)
